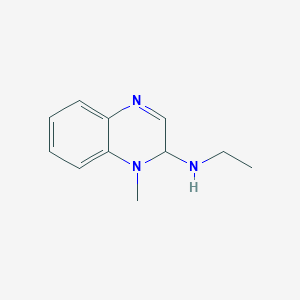![molecular formula C11H11NO3 B033949 [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol CAS No. 110578-29-5](/img/structure/B33949.png)
[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol, also known as MMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMOM belongs to the class of oxazole compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Another potential application of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol also enhances cognitive function and memory retention in animal models.
Wirkmechanismus
The mechanism of action of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is complex and involves multiple pathways. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol activates the caspase cascade, leading to apoptosis in cancer cells. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol also inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In addition, [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects
[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol also inhibits angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. In the brain, [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol reduces oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol in lab experiments is its high yield and purity. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is relatively easy to synthesize and purify, making it an ideal compound for various scientific research applications. However, one of the limitations of using [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is its potential toxicity. Studies have shown that [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol. One of the most significant directions is in the field of cancer research. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has shown potent anti-tumor activity in various studies, and further research is needed to determine its efficacy in clinical trials. Another direction is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol has shown promising results in animal models, and further research is needed to determine its potential in human clinical trials. Finally, [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol can also be explored for its potential applications in other fields such as agriculture and food science.
Synthesemethoden
The synthesis of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol involves the condensation of 2-methoxybenzaldehyde and glycine in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of [5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol is typically high, and the purity can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
CAS-Nummer |
110578-29-5 |
|---|---|
Produktname |
[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-3-2-4-9(10)11-6-8(7-13)12-15-11/h2-6,13H,7H2,1H3 |
InChI-Schlüssel |
JSRTUUPCQZUMQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=NO2)CO |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=NO2)CO |
Synonyme |
5-(2-METHOXYPHENYL)-3-ISOXAZOLEMETHANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



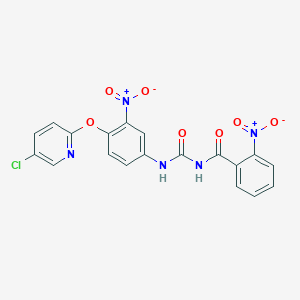

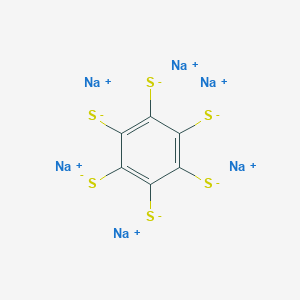
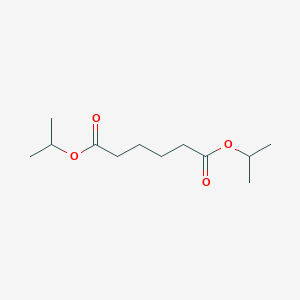
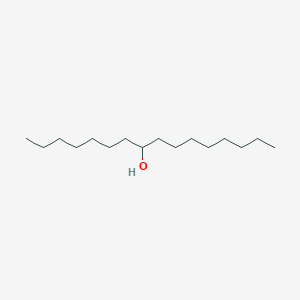
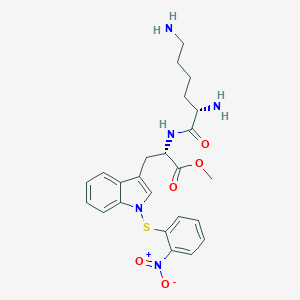
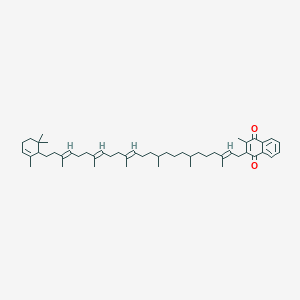
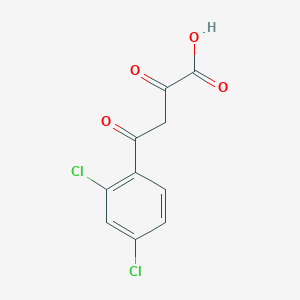
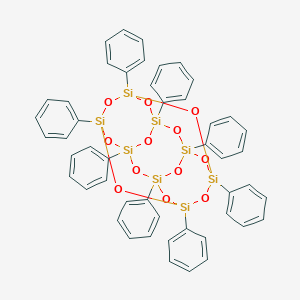
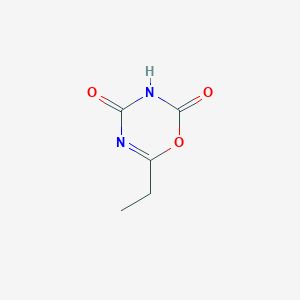
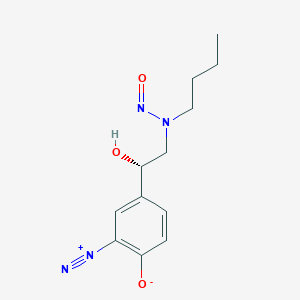
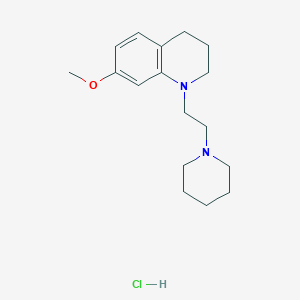
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
